5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-tert-butyl-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-13-10-6-5-9(12(2,3)4)7-11(10)14-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTKTADPLQXCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Stobbe condensation, followed by cyclization, emerges as a dominant method for constructing the benzimidazole core. As detailed in patent WO2015005615A1, this two-step process begins with the condensation of a substituted imidazole-carbaldehyde derivative (e.g., 1-benzyl-2-(tert-butyl)-1H-imidazole-5-carbaldehyde) with diethyl succinate under basic conditions. The reaction proceeds via a nucleophilic attack at the carbonyl group, forming a conjugated dienoate intermediate. For 5-(tert-butyl)-2-methyl derivatives, the tert-butyl group is introduced at the imidazole ring’s C2 position during the aldehyde synthesis stage, typically via alkylation of imidazole precursors with tert-butyl bromide.
Critical Parameters :
Cyclization to Benzimidazole
Cyclization of the dienoate intermediate is achieved using acetic anhydride or trifluoroacetic anhydride, facilitating intramolecular nucleophilic aromatic substitution. The tert-butyl group’s steric bulk necessitates prolonged reaction times (18–24 hours) at 80–90°C.
Example :
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Substrate : (E)-4-(1-benzyl-2-(tert-butyl)-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid.
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Conditions : Acetic anhydride (3 equiv), reflux in toluene.
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Product : Ethyl 4-acetoxy-1-benzyl-2-tert-butyl-1H-benzo[d]imidazole-6-carboxylate (72% yield).
Oxidative Cyclization Using Na₂S₂O₅
Aldehyde-Diamine Condensation
An alternative route involves the condensation of 4-tert-butyl-2-methylbenzaldehyde with o-phenylenediamine derivatives in the presence of sodium metabisulfite (Na₂S₂O₅). This method, adapted from PMC8793051, leverages the in situ generation of bisulfite-aldehyde adducts to facilitate cyclization.
Optimized Conditions :
Limitations and Modifications
The tert-butyl group’s electron-donating nature reduces electrophilicity at the aldehyde carbon, necessitating higher temperatures (90–100°C) for effective cyclization. Substituting Na₂S₂O₅ with iodine or DDQ improves yields to 78–82% but introduces purification challenges.
Protecting Group Strategies
tert-Butyl Carbamate Protection
GlpBio’s formulation data for tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate highlights the utility of Boc protection during synthesis. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enabling selective functionalization at the N1 position.
Deprotection Protocol :
Benzyl Group Removal
Patent examples employ benzyl groups as N1 protectors, requiring hydrogenolysis (H₂, Pd/C) for removal. This step is critical for generating the 1H-benzo[d]imidazole scaffold.
Hydrogenolysis Parameters :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core with a tert-butyl group at the 5-position and a methyl group at the 2-position. This specific substitution pattern enhances its stability and reactivity, making it a valuable candidate for various applications.
Medicinal Chemistry
The compound has shown potential as a lead compound in drug discovery, particularly in the development of therapeutic agents. Its derivatives are being investigated for various biological activities:
- Anticancer Activity : Studies have indicated that derivatives of this compound can induce cell cycle arrest in cancer cells, such as HepG2 cells, demonstrating potential as anticancer agents.
- Antiviral Properties : Certain derivatives have been evaluated for their efficacy against human cytomegalovirus (HCMV), revealing promising results in inhibiting viral replication without significant cytotoxicity.
- Antimicrobial and Antifungal Activities : The compound exhibits antimicrobial properties against various pathogens, contributing to its potential use in treating infections .
Organic Synthesis
5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole serves as an important building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, enhancing the efficiency of chemical reactions.
Industrial Applications
In the industrial sector, this compound is employed in the development of advanced materials such as polymers and dyes. It also finds applications in catalysis and serves as a stabilizer in various chemical processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on HepG2 Cells : A derivative was tested for its ability to induce cell cycle arrest in HepG2 cells. Results showed increased G1 phase populations and decreased S-phase progression, indicating its anticancer potential.
- Antiviral Activity Assessment : Derivatives were evaluated for antiviral efficacy against HCMV, showing significant inhibition of viral replication with minimal cytotoxic effects.
- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited strong antimicrobial activity against strains like Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural and Physical Properties of Selected Benzimidazole Derivatives
Key Observations:
- Steric and Electronic Effects : The tert-butyl group in this compound enhances hydrophobicity compared to simpler analogs like 5-methyl-1H-benzimidazole (C₈H₈N₂) . This bulky substituent may reduce solubility in polar solvents but improve lipid membrane permeability in biological systems.
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) substituent in 5-(tert-butyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole increases molecular weight (242.24 vs.
- Halogenated Derivatives : Compounds like 2-chloro-7-fluoro-1H-benzo[d]imidazole exhibit higher reactivity due to halogen substituents, making them intermediates in cross-coupling reactions or drug candidates with modified binding affinities .
Biological Activity
5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications.
Chemical Structure
The compound's structure consists of a benzimidazole core with a tert-butyl group at the 5-position and a methyl group at the 2-position. This configuration is crucial for its biological activity, influencing how the compound interacts with biological macromolecules.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro cytotoxicity assessments using the MTT assay revealed that certain derivatives demonstrated potent activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The most active compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .
Table 1: Cytotoxicity of Selected Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 9.50 |
| Derivative A | MCF-7 | 8.75 |
| Derivative B | HCT-116 | 10.21 |
The mechanism by which this compound induces apoptosis in cancer cells has been explored through flow cytometry and analysis of apoptotic markers. The compound was found to significantly increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2, indicating a clear pro-apoptotic signaling pathway .
Figure 1: Apoptotic Protein Levels in HepG2 Cells
Apoptotic Protein Levels
Antimicrobial and Antifungal Properties
Beyond its anticancer potential, this compound has also been investigated for its antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, suggesting its utility in treating infections . The specific mechanism involves binding to enzymes critical for microbial survival, thereby disrupting their metabolic processes.
Anti-inflammatory Effects
Preliminary research has indicated that derivatives of benzimidazoles can exhibit anti-inflammatory properties. In particular, compounds related to this compound have been shown to inhibit inflammatory pathways by blocking specific enzyme activities involved in inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Case Study on HepG2 Cells : A derivative of the compound was tested for its ability to induce cell cycle arrest in HepG2 cells, resulting in increased G1 phase populations and decreased S-phase progression, demonstrating its potential as an anticancer agent .
- Antiviral Activity : Certain derivatives were evaluated for antiviral efficacy against human cytomegalovirus (HCMV), showing promising results in inhibiting viral replication without significant cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
